Methyl 3,4-diamino-5-nitrobenzoate

Organic Synthesis Benzotriazole Formation Heterocyclic Chemistry

Sourcing the correct ortho-diamine regioisomer for heterocycle construction often delays synthesis programs. Methyl 3,4-diamino-5-nitrobenzoate (CAS 54226-23-2) delivers the precise 1,2,4,5-substitution pattern essential for regioselective ring closures-a structural requirement that positional isomers or non-nitrated analogs cannot fulfill. • Key intermediate in patented BACE1 (Asp2) inhibitor synthesis (WO2004050619A1) • 78% predicted yield for 4-nitrobenzotriazole-6-carboxylate formation • ≥95% purity; yellow-orange crystalline solid for consistent downstream results

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 54226-23-2
Cat. No. B1404237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-diamino-5-nitrobenzoate
CAS54226-23-2
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)N
InChIInChI=1S/C8H9N3O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,9-10H2,1H3
InChIKeyPQPLMBAXAXYLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-Diamino-5-nitrobenzoate: Key Heterocyclic Intermediate


Methyl 3,4-diamino-5-nitrobenzoate is a polyfunctional aromatic building block characterized by an ortho-diamine, a meta-nitro, and a methyl ester group on a benzene ring (C8H9N3O4, MW 211.18 g/mol) . This specific substitution pattern makes it a versatile intermediate for constructing nitrogen-rich heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles, which are privileged scaffolds in pharmaceutical research [1]. The compound is typically supplied as a solid with purities ranging from 95% to 98%, suitable for use as a research and manufacturing intermediate .

Methyl 3,4-Diamino-5-nitrobenzoate: Isomer Specificity


The precise 1,2,4,5-substitution pattern of this compound is critical for directing regioselective ring closures, a property that is not shared by its positional isomers or analogs with different functional group arrangements. For instance, replacing the ester with a carboxylic acid or moving the nitro group alters the reactivity and the final heterocyclic product. The ortho-diamine motif specifically enables the formation of a fused imidazole, triazole, or pyrazine ring, while the remaining nitro group provides a synthetic handle for further diversification. Substituting this compound with a generic “diamino-nitrobenzoic acid” or a non-nitro analog would lead to a different regioisomeric product or fail to undergo the required cyclization, fundamentally changing the structure-activity relationship (SAR) of the downstream drug candidate [1]. Its documented use as a key intermediate in patented BACE1 inhibitor pathways underscores this unique positional requirement [2].

Methyl 3,4-Diamino-5-nitrobenzoate vs. Closest Analogs


Benzotriazole Cyclization Validation

The compound undergoes a diazotization and intramolecular cyclization to form methyl 4-nitro-1H-1,2,3-benzotriazole-6-carboxylate with a reported yield of 78% under defined conditions [1]. This specific transformation is inherent to the ortho-diamine motif and the influence of the adjacent nitro group; analogs lacking this precise arrangement, such as methyl 3,4-diaminobenzoate, would yield a different, non-nitrated benzotriazole, altering its chemical properties and biological activity.

Organic Synthesis Benzotriazole Formation Heterocyclic Chemistry

Lipophilicity and TPSA Comparison

The compound's predicted LogP is 2.12 and its topological polar surface area (TPSA) is 124 Ų . For comparison, the non-nitrated analog methyl 3,4-diaminobenzoate has a LogP of approximately 0.93 and a TPSA of 78.3 Ų [1]. The significantly higher LogP and TPSA of the target compound are directly attributable to the nitro group, which imparts greater lipophilicity and hydrogen-bonding capacity, affecting membrane permeability and solubility profiles of final drug candidates.

Physicochemical Properties Drug-likeness ADME Prediction

Commercial Availability and Purity

The compound is commercially available from multiple vendors with a common catalog purity specification of 97% (HPLC) . This established supply chain and defined purity level reduce variability in experimental outcomes, a critical factor when comparing to a comparator like 3,4-diamino-5-nitrobenzoic acid (CAS 54226-22-1), which is less commonly stocked and may require custom synthesis, leading to longer lead times and higher procurement costs.

Procurement Specification Chemical Purity Research Intermediate

Methyl 3,4-Diamino-5-nitrobenzoate Application Scenarios


BACE1 Inhibitor Synthesis for Alzheimer's

Leverage the compound as a key intermediate in the synthesis of hydroxyethylamine-based Asp2 (BACE1) inhibitors, as documented in patent WO2004050619A1 [1]. The ortho-diamine is essential for constructing the central heterocyclic core, and the nitro group provides a critical vector for SAR exploration, which would be absent if using the non-nitrated analog.

Heterocyclic Library for Drug Discovery

Utilize the predicted 78% yield for benzotriazole formation [1] to efficiently generate focused libraries of 4-nitrobenzotriazole-6-carboxylate derivatives. The retained nitro group allows for further reductive or nucleophilic modifications, a synthetic advantage over starting materials that would not bear this functional handle after cyclization.

Pigment and Fine Chemical Intermediate

Employ the compound's specific yellow-orange crystalline form and chromophoric properties for the development of novel organic pigments and dyes . The defined purity (97%) ensures consistent color characteristics in final products, a critical quality control parameter for industrial pigment applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-diamino-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.